REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[S:2].[NH2:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([O-:13])=[O:12].[CH2:14](N(CC)CC)C.O>O1CCCC1.C(OCC)C>[N:5]([C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([O:13][CH3:14])=[O:12])=[C:1]=[S:2]
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1)C(=O)[O-]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After decantation and extractions
|
Type
|
WASH
|
Details
|
washed with salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure at 40° C
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel (eluent:heptane 100% to heptane/ethyl acetate 7:3)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=C(SC=C1)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |